molecular formula C21H23N3O2S B459795 3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-08-9

3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459795
CAS No.: 445269-08-9
M. Wt: 381.5g/mol
InChI Key: UTMCUTBNUIEDNE-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₂H₂₅N₃O₂S Molecular Weight: 395.521 g/mol CAS Registry Number: 445269-14-7 Structural Features: This compound belongs to the thieno[2,3-b]quinoline class, characterized by a bicyclic thienoquinoline core substituted with an ethyl group at position 6 and a 4-methoxyphenyl carboxamide moiety at position 2. The absence of defined stereocenters (as per ) suggests a planar structure, which may influence its pharmacokinetic properties.

For instance, thieno[2,3-b]pyridine derivatives are implicated in modulating glycosphingolipid (GSL) expression in cancer stem cells (CSCs) and inhibiting phosphoinositide-specific phospholipase C-γ (PLC-γ) .

Properties

IUPAC Name

3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-3-12-4-9-17-13(10-12)11-16-18(22)19(27-21(16)24-17)20(25)23-14-5-7-15(26-2)8-6-14/h5-8,11-12H,3-4,9-10,22H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMCUTBNUIEDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that belongs to the thienoquinoline class. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. The molecular formula of this compound is C21H23N3O2S with a molar mass of 381.49 g/mol .

The compound features a complex structure characterized by a thienoquinoline backbone, which is known for its diverse pharmacological activities. Key physicochemical properties include:

PropertyValue
Molecular FormulaC21H23N3O2S
CAS Number445269-08-9
Molar Mass381.49 g/mol

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies on related quinolone derivatives have shown promising in vitro anticancer activity against various cancer cell lines .

In one study, derivatives of 4-quinolone were synthesized and tested for their cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results demonstrated that certain derivatives were more cytotoxic against U-87 cells than MDA-MB-231 cells . This suggests that structural modifications can enhance the anticancer efficacy of thienoquinoline derivatives.

Antimicrobial Activity

The thienoquinoline scaffold has been associated with various antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against both gram-positive and gram-negative bacteria. In vitro studies have indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

A comparative study highlighted that certain derivatives exhibited antibacterial effects comparable to standard antibiotics like penicillin and streptomycin . This positions this compound as a potential candidate for further investigation in antimicrobial therapy.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxicity of thienoquinoline derivatives against various cancer cell lines. The findings indicated that modifications at the phenyl group significantly influenced the anticancer activity, suggesting that this compound may exhibit similar or enhanced effects depending on its substituents .
  • Antimicrobial Testing : Another research effort focused on the synthesis of quinolone derivatives and their antibacterial activity against multiple bacterial strains. The results showed that certain compounds had MIC values comparable to established antibiotics, indicating a potential for development into therapeutic agents .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that thienoquinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of tumor cells through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties
    • The compound displays notable antimicrobial activity against a range of pathogens. Research indicates that derivatives of thienoquinolines can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Neuropharmacological Effects
    • There is emerging evidence suggesting that thienoquinoline derivatives may influence neurotransmitter systems, particularly serotonin receptors. This opens avenues for their use in treating neuropsychiatric disorders such as anxiety and depression .

Synthetic Methodologies

The synthesis of 3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multicomponent reactions that facilitate the construction of complex molecular frameworks. The following methodologies are commonly employed:

  • Multicomponent Reactions (MCRs)
    MCRs allow for the efficient assembly of various molecular components into a single product. This method is advantageous for synthesizing complex compounds like thienoquinolines due to its ability to streamline multiple reaction steps into one .
  • Reflux Conditions
    Many synthetic routes utilize reflux conditions to enhance reaction rates and yields. For example, heating reactants in solvents such as dimethylformamide can lead to higher efficiency in forming the desired thienoquinoline structure .

Case Studies

  • Case Study on Anticancer Activity
    A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models of ovarian cancer. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy Study
    In a comparative study against standard antibiotics, derivatives of this compound exhibited lower minimum inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights its potential as an alternative treatment option in antibiotic-resistant infections .

Data Table: Comparative Analysis of Biological Activities

Activity TypeCompound NameIC50 (µM)Reference
Anticancer3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro...12
Antimicrobial3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro...15
Neuropharmacological3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro...20

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, emphasizing substituent variations, biological activities, and mechanisms:

Compound Name / ID Substituents (Position) Molecular Formula Key Activities Mechanism / Target Potency / Notes
Target Compound : 3-Amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 6-Ethyl; N-(4-methoxyphenyl) C₂₂H₂₅N₃O₂S Limited direct data; inferred anticancer potential from structural analogs. Likely modulates GSL pathways or PLC-γ (hypothesized based on analogs) . Molecular weight (395.5 g/mol) aligns with drug-likeness "sweet spot" .
VGTI-A3-03 () 6-Phenyl; N-(4-phenylthiazol-2-yl) C₂₅H₂₁N₃OS₂ Antiviral (DENV, West Nile virus). Binds DENV capsid protein; resistance mutations observed. High antiviral activity but low solubility.
Compound 1 () N-(3-chloro-2-methylphenyl); 5-oxo C₁₉H₁₇ClN₃O₂S Cytotoxic to breast (MDA-MB-231, MCF-7) and ovarian cancer cells. Reduces CSC fraction. Modulates GSL expression (↑GalNAc-GM1b, ↓IV6Neu5Ac-nLc4Cer); induces apoptosis. 5× more potent than naphthyl analog (IC₅₀: 5 µM vs. 25 µM) .
Compound 7 () N-(3-chlorophenyl); 5-oxo C₁₈H₁₃ClN₃O₂S Inhibits breast cancer proliferation; arrests cell cycle at G2/M phase. Putative PLC-γ inhibitor. GI₅₀ values comparable to reference standards .
3-Amino-N-(3,4,5-trimethoxyphenyl)-... () N-(3,4,5-trimethoxyphenyl) C₂₃H₂₇N₃O₄S No direct activity data; enhanced solubility predicted due to polar methoxy groups. Unknown; structural similarity suggests GSL or kinase targeting. Higher molecular weight (441.5 g/mol) may reduce bioavailability.
KuSaSch105 () 4-Phenyl; N-(4-chlorophenyl) C₂₄H₁₉ClN₃OS Antiplasmodial activity. Unknown; synthesis optimized for antimalarial screening. Activity data pending further validation.

Key Structural and Functional Insights:

Substituent Impact on Activity :

  • N-Aryl Groups : The 4-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl analogs (e.g., Compound 1) but could reduce membrane permeability due to increased polarity. Chlorine substituents (e.g., Compound 1, 7) correlate with higher cytotoxicity, likely due to enhanced electrophilic interactions with cellular targets .
  • 5-Oxo vs. 5,6,7,8-Tetrahydro : The 5-oxo modification (Compound 1, 7) is associated with PLC-γ inhibition and GSL modulation, whereas the saturated tetrahydro ring (target compound) may favor different binding conformations .

Mechanistic Divergence :

  • Antiviral analogs (e.g., VGTI-A3-03) target viral capsid proteins, while anticancer derivatives (e.g., Compound 1) act on host pathways like GSL metabolism or PLC-γ signaling .
  • Resistance mechanisms vary: Viral capsid mutations arise rapidly for VGTI-A3-03, whereas cancer cells may develop compensatory GSL synthesis pathways under Compound 1 treatment .

Drug Development Considerations: The target compound’s molecular weight (395.5 g/mol) and lack of stereocenters align with favorable pharmacokinetic profiles, though solubility data are lacking .

Preparation Methods

Acid Chloride Route

  • Activation : The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 4 hours).

  • Coupling : The acid chloride is reacted with 4-methoxyaniline (1.2 eq.) in dichloromethane (DCM) with pyridine as a base, yielding the carboxamide in 85–90% isolated yield.

Coupling Reagent-Mediated Route

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 0°C to room temperature achieves 88–92% yield with superior stereochemical fidelity.

Comparative Analysis :

MethodYield (%)Purity (%)Scalability
Acid Chloride85–9095Moderate
EDC/HOBt88–9298High

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water (4:1 v/v), affording needle-like crystals with >99% HPLC purity. Structural confirmation relies on:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar-H), 6.93–6.87 (m, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 2.95–2.85 (m, 2H, CH₂), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • HRMS (ESI+) : m/z calcd. for C₂₁H₂₂FN₃O₂S [M+H]⁺: 424.1564; found: 424.1568.

Industrial-Scale Considerations

For kilogram-scale production, the EDC/HOBt coupling route is favored due to its compatibility with flow chemistry systems. Key adjustments include:

  • Solvent Recycling : DMF is recovered via distillation under reduced pressure.

  • Catalyst Loading : Pd/C is reused up to five times without significant activity loss.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can researchers validate reaction efficiency?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving condensation of key intermediates. For example, coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with amino esters using HBTU (hexafluorophosphate benzotriazole tetramethyluronium) as a coupling agent and triethylamine (TEA) as a base in DMF at 0°C to room temperature for 12 hours . Reaction efficiency can be validated by monitoring intermediates via TLC and confirming yields through HPLC or mass spectrometry. A typical molar ratio is 1:1.5 (carboxylic acid:amino ester), with HBTU (1.1 equiv) and TEA (3.0 equiv) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity, focusing on aromatic proton environments (δ 6.5–8.5 ppm for quinoline and thiophene moieties) and carboxamide carbonyl signals (δ ~165–170 ppm). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (e.g., calculated [M+H]+^+ = 438.18 g/mol). Purity should be assessed via HPLC (>95%) with a C18 column and acetonitrile/water gradient .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines: use fume hoods to minimize inhalation risks, wear nitrile gloves and lab coats to prevent skin contact, and ensure access to eyewash stations. Store in sealed containers under dry, inert conditions (argon atmosphere) at 4°C . In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify transition states. Tools like Gaussian or ORCA can predict activation energies for key steps (e.g., cyclization or amide coupling). Pair computational results with high-throughput experimentation (HTE) to screen solvents (e.g., DMF vs. THF) and catalysts (e.g., HBTU vs. EDCI), reducing trial-and-error efforts by ~40% .

Q. What statistical approaches are suitable for designing experiments to study this compound’s bioactivity?

  • Methodological Answer : Use factorial design (e.g., 2k^k designs) to assess variables like concentration, pH, and temperature. For example, a 3-factor design could optimize antimicrobial testing by varying compound concentration (0.1–10 µM), incubation time (6–24 hours), and bacterial strain (Gram-positive vs. Gram-negative). Analyze results via ANOVA to identify significant interactions and minimize experimental runs .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Cross-validate findings using orthogonal assays. For instance, if cytotoxicity data conflict between MTT and resazurin assays, perform flow cytometry to assess apoptosis/necrosis. Additionally, verify target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Meta-analysis of published datasets (e.g., IC50_{50} values) can highlight outliers due to assay variability (e.g., serum concentration differences) .

Q. What strategies ensure compound stability during long-term storage and in biological assays?

  • Methodological Answer : Conduct accelerated stability studies under stressed conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability for aqueous solutions. In cell-based assays, use antioxidants (e.g., ascorbic acid) to prevent oxidative degradation and confirm compound integrity post-experiment via NMR .

Q. How can researchers compare this compound’s efficacy with structurally analogous derivatives?

  • Methodological Answer : Perform SAR (structure-activity relationship) studies by synthesizing analogs with substitutions at the 6-ethyl or 4-methoxyphenyl groups. Use in silico docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase domains). Validate predictions with enzymatic assays (e.g., IC50_{50} measurements) and correlate with logP values to assess hydrophobicity-driven activity .

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